molecular formula C26H23BrN2O3 B11479415 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11479415
M. Wt: 491.4 g/mol
InChI Key: DAMYTUBALRLEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, bromophenyl, methoxyethyl, and phenyl groups

Preparation Methods

The synthesis of 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine .

Chemical Reactions Analysis

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ . This inhibition can lead to the disruption of bacterial growth and replication, making it a potential candidate for antimicrobial drug development.

Comparison with Similar Compounds

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications

Properties

Molecular Formula

C26H23BrN2O3

Molecular Weight

491.4 g/mol

IUPAC Name

3-benzoyl-4-(4-bromoanilino)-1-(2-methoxyethyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C26H23BrN2O3/c1-32-17-16-29-24(18-8-4-2-5-9-18)22(25(30)19-10-6-3-7-11-19)23(26(29)31)28-21-14-12-20(27)13-15-21/h2-15,24,28H,16-17H2,1H3

InChI Key

DAMYTUBALRLEGS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.